ethyl 1-amino-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 1-amino-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring with an amino group and an ethyl ester group
Mechanism of Action
Target of Action
Ethyl 1-amino-1H-imidazole-2-carboxylate is a chemical compound that has been used as an intermediate in the synthesis of various functional molecules . .
Mode of Action
Imidazole derivatives, to which this compound belongs, are known to interact with various biological targets
Biochemical Pathways
Imidazole derivatives have been noted for their diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways
Result of Action
Imidazole derivatives have been noted for their diverse biological activities
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Cellular Effects
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of ethyl 1-amino-1H-imidazole-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-azido ketone with an amine, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as erbium triflate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 1-amino-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Ethyl 1-amino-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 1H-imidazole-1-carboxylate: Lacks the amino group, which can affect its reactivity and biological activity.
1-Amino-1H-imidazole-4-carboxylate: Has a different substitution pattern, leading to variations in chemical properties and applications.
The presence of both the amino group and the ethyl ester group in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
ethyl 1-aminoimidazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4-9(5)7/h3-4H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWVPSSFIXDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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